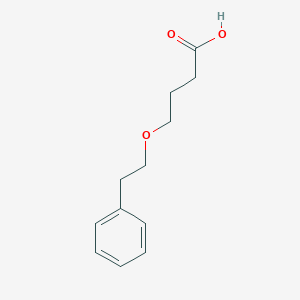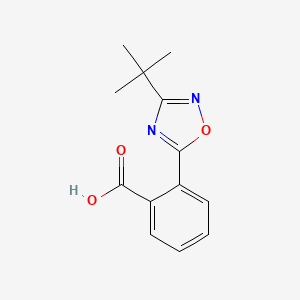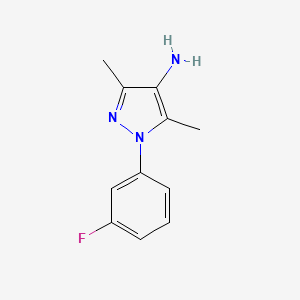
1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, also known as 3-fluoro-DL-phenylalanine, is a synthetic amino acid analog that has been widely studied for its potential applications in various scientific fields. It is a fluorinated derivative of the natural amino acid phenylalanine and has been used in a variety of research studies due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
- Molecular Structure Analysis : A study by Bustos et al. (2015) explored the molecular structures of derivatives of 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine. They noted nonplanar structures with dihedral angles varying significantly. The study also highlighted the presence of weak intermolecular interactions such as C-H...O and π-π interactions, which are crucial in the field of crystallography and molecular design.
Synthesis and Process Development
- Synthesis of Novel Antibacterial Candidates : Yang et al. (2014) developed an environmentally benign route for large-scale preparation of novel oxazolidinone antibacterial candidates, including derivatives of 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine. This study Yang et al. (2014) is significant in pharmaceutical manufacturing, especially in the large-scale synthesis of complex organic compounds.
Material Science and Engineering
- Modification of Polymeric Compounds : Aly and El-Mohdy (2015) investigated the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including derivatives of 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine. Their research Aly and El-Mohdy (2015) highlighted improvements in thermal stability and biological activities of the modified polymers, relevant for medical applications.
Corrosion Inhibition
- Corrosion Inhibition : Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds (derivatives of 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine) on the corrosion of iron. The study Chetouani et al. (2005) found these compounds to be efficient inhibitors, which is significant in material science, particularly in corrosion prevention.
Crystallography and Molecular Structure
- Crystal Structure Analysis : Abdel-Wahab et al. (2013) analyzed the crystal structure of a compound closely related to 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine. They found that the central pyrazole ring adopts an envelope conformation and is involved in various intermolecular interactions Abdel-Wahab et al. (2013). This research is crucial in understanding the structural properties of such compounds.
Electrochemical Behavior
- Electrochemical Investigations : A study by Arshad et al. (2017) on the electrochemical behavior of arylazapyrazole derivatives, including 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine, showed the compounds' reduction mechanisms and kinetics Arshad et al. (2017). This research is important in the field of electrochemistry and material science.
Chemical Synthesis
- Synthesis and Characterization : Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines and their derivatives using a compound similar to 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine Rahmani et al. (2018). This study is relevant in the synthesis of complex heterocyclic compounds, which are essential in various chemical industries.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(12)6-10/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQLYYBMGQTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
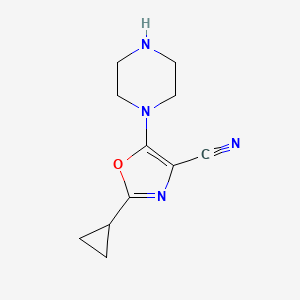
![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
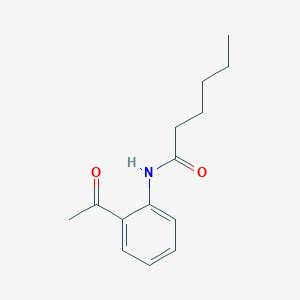
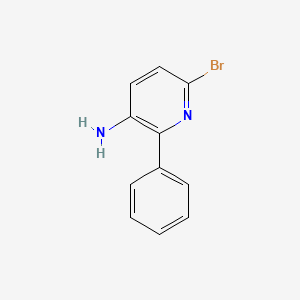
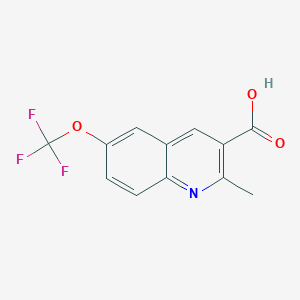
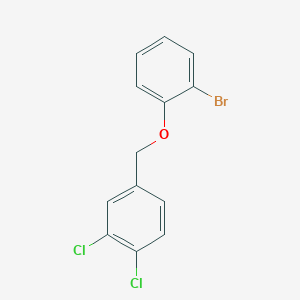
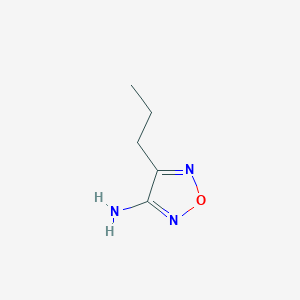
![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
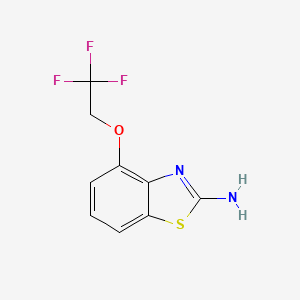
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
